

Introduction: The Structural Elucidation of a Key Pyrrolidine Scaffold

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Compound of Interest

Compound Name: 2-(4-Methylbenzyl)pyrrolidine

CAS No.: 383127-62-6

Cat. No.: B1273452

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The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is crucial for specific ligand-target interactions. The compound **2-(4-Methylbenzyl)pyrrolidine** represents a key derivative, combining the pyrrolidine moiety with a substituted benzyl group, a common feature in pharmacologically active molecules.

Accurate structural confirmation and characterization are paramount in the development of novel therapeutics. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture.

This guide provides a comprehensive overview of the expected spectroscopic data for **2-(4-Methylbenzyl)pyrrolidine**. As direct experimental spectra for this specific molecule are not readily available in published literature, this document leverages data from structurally analogous compounds—primarily 2-benzylpyrrolidine—to predict and interpret the ^1H NMR, ^{13}C NMR, IR, and MS data.[2][3] This predictive approach is a standard and trusted methodology in synthetic and medicinal chemistry for the initial characterization of novel compounds.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for **2-(4-Methylbenzyl)pyrrolidine**, which will be used throughout this guide.

Caption: IUPAC numbering scheme for **2-(4-Methylbenzyl)pyrrolidine**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ^1H NMR Acquisition

A standardized protocol ensures reproducibility and data integrity.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(4-Methylbenzyl)pyrrolidine** in ~0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing properties for similar amines and its single residual solvent peak at $\delta \sim 7.26$ ppm, which typically does not interfere with analyte signals.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse sequence (e.g., 'zg30') is sufficient.
 - **Number of Scans:** 16-32 scans are typically adequate for achieving a good signal-to-noise ratio.

- Relaxation Delay (d1): A delay of 1-2 seconds between scans is standard.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.

Predicted ^1H NMR Spectrum and Interpretation

The predicted chemical shifts (δ) are based on the known spectrum of 2-benzylpyrrolidine, with adjustments for the electronic effect of the para-methyl group on the aromatic ring.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale for Prediction
Aromatic (C8'-H, C12'-H)	~7.12	d	~8.0	2H	The para-methyl group is weakly electron-donating, causing a slight upfield shift compared to benzene (δ 7.37). These protons are ortho to the methyl group.
Aromatic (C9'-H, C11'-H)	~7.08	d	~8.0	2H	These protons are meta to the methyl group and ortho to the benzylic carbon. The expected A ₂ B ₂ system appears as two distinct doublets.

Pyrrolidine (C2-H)	~3.30-3.40	m	-	1H	This methine proton is deshielded by the adjacent nitrogen and the benzyl group.
Pyrrolidine (C5-H α , H β)	~2.90-3.10	m	-	2H	These diastereotopic protons are adjacent to the nitrogen atom.
Benzylic (C6-H α , H β)	~2.60-2.85	m	-	2H	These diastereotopic protons are adjacent to the chiral center (C2) and the aromatic ring.
Methyl (C12'-H $_3$)	~2.34	s	-	3H	The methyl group attached to the aromatic ring gives a characteristic singlet in this region.
Pyrrolidine (C3, C4-H $_2$)	~1.60-1.95	m	-	4H	The remaining methylene protons of the pyrrolidine ring are in the

aliphatic
region.

The chemical
shift is
variable and
concentration
-dependent.

Amine (N-H) ~1.50-2.50 br s - 1H

The peak is
often broad
due to
quadrupole
broadening
and
exchange.

Experimental Protocol: ^{13}C NMR Acquisition

Methodology:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire on the same spectrometer, tuning to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay (d1): A 2-second delay is standard.

Predicted ^{13}C NMR Spectrum and Interpretation

Predictions are based on known substituent effects and data from analogous structures.^[4]

Carbon Assignment	Predicted δ (ppm)	Rationale for Prediction
Aromatic (C7')	~138.0	Quaternary carbon attached to the benzylic group.
Aromatic (C10')	~136.5	Quaternary carbon attached to the methyl group.
Aromatic (C9', C11')	~129.5	Aromatic CH carbons ortho to the benzylic group.
Aromatic (C8', C12')	~129.0	Aromatic CH carbons meta to the benzylic group.
Pyrrolidine (C2)	~60.5	Methine carbon adjacent to nitrogen, significantly deshielded.
Pyrrolidine (C5)	~47.0	Methylene carbon adjacent to nitrogen.
Benzylic (C6)	~42.0	Benzylic methylene carbon.
Pyrrolidine (C3)	~31.0	Pyrrolidine methylene carbon.
Pyrrolidine (C4)	~25.5	Pyrrolidine methylene carbon.
Methyl (C12')	~21.0	Aromatic methyl carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Sample Preparation: For a liquid sample like **2-(4-Methylbenzyl)pyrrolidine**, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) salt plates to create a thin film.

- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample plates in the spectrometer.
 - Acquire the sample spectrum, typically over a range of 4000-400 cm^{-1} . The instrument software automatically subtracts the background spectrum.

Predicted IR Spectrum and Interpretation

The predicted absorption frequencies are based on characteristic values for secondary amines, alkyl groups, and substituted aromatic rings.[\[5\]](#)[\[6\]](#)

Frequency (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
~3300-3350 (weak)	N-H Stretch	Secondary Amine	A weak, sharp absorption in this region is characteristic of a secondary amine N-H bond.
3000-3100	C-H Stretch	Aromatic	Absorptions corresponding to the sp ² C-H bonds of the benzene ring.
2850-2960	C-H Stretch	Aliphatic	Strong absorptions from the sp ³ C-H bonds in the pyrrolidine ring and the benzylic and methyl groups.
~1610, ~1515	C=C Stretch	Aromatic Ring	Two characteristic bands for the carbon-carbon stretching within the benzene ring.
~1450-1495	C-H Bend	Methylene/Methyl	Bending (scissoring) vibrations of the CH ₂ and CH ₃ groups.
~810-840	C-H Bend	Aromatic (out-of-plane)	A strong band in this region is indicative of 1,4-disubstitution (para) on a benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Electron Ionization (EI) MS

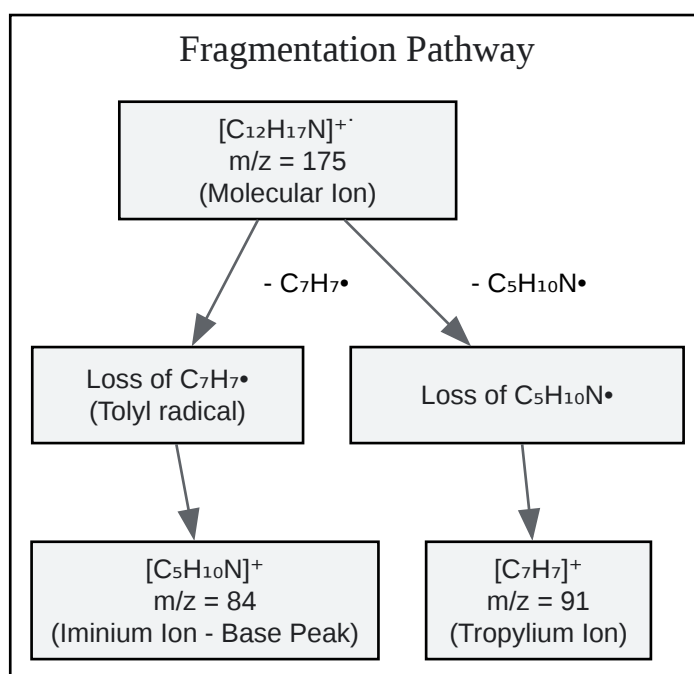
Methodology:

- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction (GC-MS).
- **Sample Introduction:** The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the MS source.
- **Ionization:** In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
- **Detection:** The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Predicted Mass Spectrum and Interpretation

The molecular formula of **2-(4-Methylbenzyl)pyrrolidine** is $C_{12}H_{17}N$, with a molecular weight of 175.27 g/mol .

- **Molecular Ion (M^+):** The molecular ion peak is expected at $m/z = 175$. Due to the presence of one nitrogen atom, this molecular weight is odd, consistent with the Nitrogen Rule.
- **Major Fragmentation Pathways:** The primary fragmentation pathway in molecules of this type is the cleavage of the bond beta to the nitrogen atom, which is a highly favorable process leading to a resonance-stabilized iminium ion.



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Caption: Predicted major fragmentation pathway for **2-(4-Methylbenzyl)pyrrolidine** in EI-MS.

Key Predicted Fragments:

- $m/z = 91$: This corresponds to the $[C_7H_7]^+$ fragment, the stable tropylium ion, formed by cleavage of the C2-C6 bond.
- $m/z = 84$: This is predicted to be the base peak (the most abundant ion). It results from the alpha-cleavage of the benzylic group, forming the stable N-containing $[C_5H_{10}N]^+$ iminium ion fragment. This is a characteristic fragmentation for 2-substituted pyrrolidines.[7]

Conclusion

This technical guide outlines the comprehensive spectroscopic characterization of **2-(4-Methylbenzyl)pyrrolidine**. By integrating predicted data from 1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, a detailed and self-consistent portrait of the molecule's structure emerges. The provided protocols represent best practices for data acquisition, ensuring that researchers in drug discovery and synthetic chemistry can reliably verify the identity and purity of this important chemical scaffold. The interpretation of the data is grounded

in fundamental spectroscopic principles and supported by data from closely related, known compounds, providing a trustworthy framework for its analysis.

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